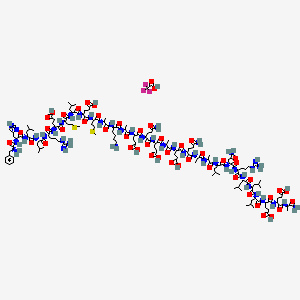![molecular formula C15H14Cl2O3 B599782 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 148476-22-6](/img/structure/B599782.png)
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
描述
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one is a chemical compound known for its applications in various fields, particularly in agriculture as an acaricide. It belongs to the class of tetronic acid derivatives and is commonly used to control mite populations in crops .
作用机制
Target of Action
The primary targets of BAJ-2510 are the tetranychid mite species, such as the two-spotted spider mite Tetranychus urticae . These mites are harmful pests that can cause significant damage to a wide range of crops.
Mode of Action
BAJ-2510 belongs to the chemical class of ketoenols or tetronic acids . Its mode of action is the inhibition of lipid synthesis . By inhibiting this essential process, BAJ-2510 disrupts the normal functioning of the mites, leading to their eventual death .
Biochemical Pathways
The inhibition of lipid synthesis by BAJ-2510 affects multiple biochemical pathways within the mites. Lipids play a crucial role in various biological processes, including energy storage, cell membrane structure, and signaling. Therefore, the disruption of lipid synthesis can have profound downstream effects, leading to the impairment of vital functions and ultimately the death of the mites .
Pharmacokinetics
BAJ-2510 is rapidly absorbed and eliminated in rats . Blood concentrations peak at 3-4 hours at low doses and at ≥ 8 hours at higher doses . Urine and feces are the major routes of excretion . BAJ-2510 is extensively metabolized in rats, with up to 11 metabolites identified, representing 59-90% of the administered dose . There is no evidence of bioaccumulation .
Result of Action
The result of BAJ-2510’s action is the effective control of harmful mite populations. By inhibiting lipid synthesis, BAJ-2510 disrupts the normal functioning of the mites, leading to their death . This helps protect crops from damage and supports healthy growth and yield.
生化分析
Biochemical Properties
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one plays a crucial role in biochemical reactions by inhibiting lipid biosynthesis in mites. This compound interacts with enzymes involved in the synthesis of lipids, particularly acetyl-CoA carboxylase. By inhibiting this enzyme, this compound disrupts the production of essential lipids, leading to the death of the target organisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In target mite cells, this compound interferes with cell signaling pathways related to lipid metabolism. It also affects gene expression by downregulating genes involved in lipid biosynthesis. Additionally, this compound impacts cellular metabolism by reducing the availability of lipids necessary for energy production and membrane synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with acetyl-CoA carboxylase. This binding inhibits the enzyme’s activity, preventing the conversion of acetyl-CoA to malonyl-CoA, a critical step in lipid biosynthesis. The inhibition of this enzyme leads to a cascade of effects, including reduced lipid production, altered gene expression, and disrupted cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown sustained inhibition of lipid biosynthesis, leading to prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits lipid biosynthesis without causing significant toxicity. At high doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These threshold effects highlight the importance of dosage optimization in the application of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid biosynthesis. It interacts with enzymes such as acetyl-CoA carboxylase, which plays a pivotal role in the conversion of acetyl-CoA to malonyl-CoA. This interaction disrupts the normal metabolic flux, leading to reduced levels of key metabolites required for lipid production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with acetyl-CoA carboxylase. This localization is crucial for its inhibitory effects on lipid biosynthesis. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one typically involves the reaction of 2,4-dichlorophenyl acetic acid with a suitable spirocyclic ketone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production with enhanced safety and efficiency measures .
化学反应分析
Types of Reactions
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the determination of pesticide residues in crops.
Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.
Industry: Employed in the formulation of agricultural products to enhance crop protection.
相似化合物的比较
Similar Compounds
Spirotetramat: Another tetronic acid derivative used as an insecticide and acaricide.
Spiromesifen: A related compound with similar applications in pest control.
Uniqueness
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific mode of action and its effectiveness against a broad range of mite species. Its chemical structure allows for targeted disruption of lipid metabolism, making it a valuable tool in agricultural pest management .
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c16-9-4-5-10(11(17)8-9)12-13(18)15(20-14(12)19)6-2-1-3-7-15/h4-5,8,18H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKARNYYJSEROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894959 | |
| Record name | 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148476-22-6 | |
| Record name | 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148476-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAJ-2510 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148476226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAJ-2510 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7IB840UY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



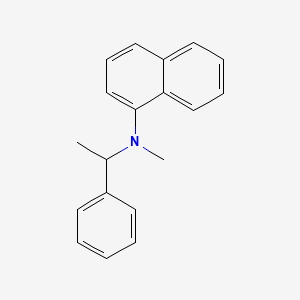
![1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-](/img/structure/B599705.png)

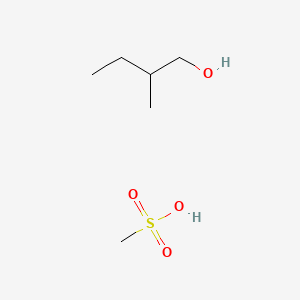

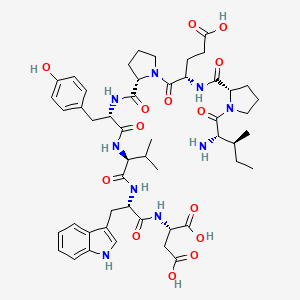
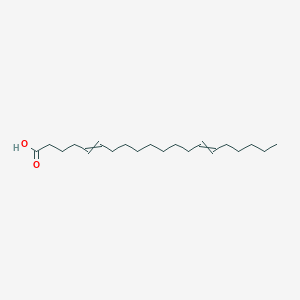

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)
![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)
